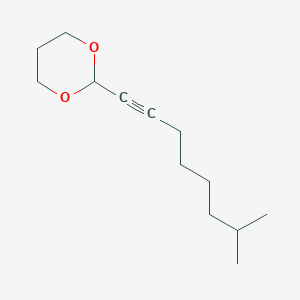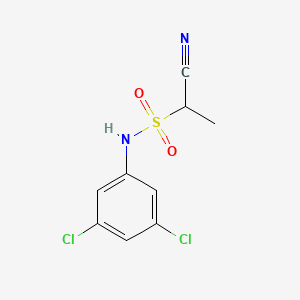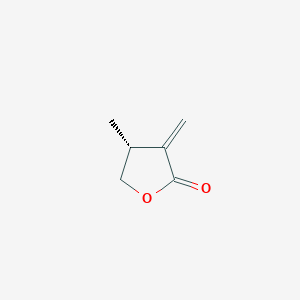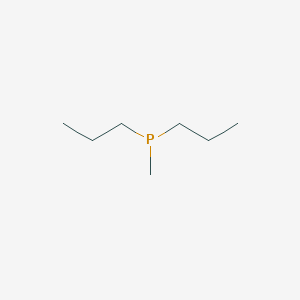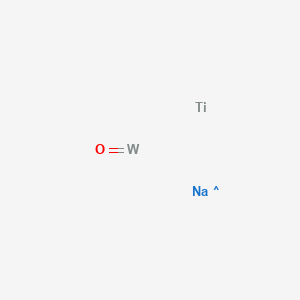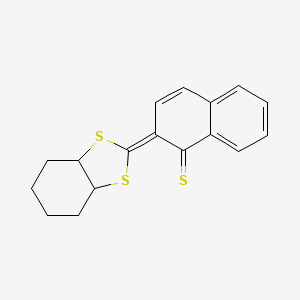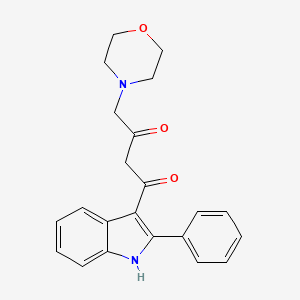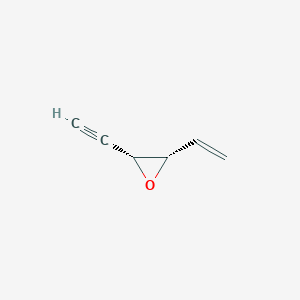
(2S,3R)-2-Ethenyl-3-ethynyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Ethenyl-3-ethynyloxirane is a chiral epoxide with unique stereochemistry. This compound is characterized by the presence of both ethenyl and ethynyl groups attached to an oxirane ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Ethenyl-3-ethynyloxirane can be achieved through several methods. One common approach involves the enantioselective epoxidation of alkenes using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide is used in combination with diethyl tartrate and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes are optimized for high yield and enantioselectivity, often using continuous flow reactors to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Ethenyl-3-ethynyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxides (RO-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diols, while reduction produces alcohols .
Scientific Research Applications
(2S,3R)-2-Ethenyl-3-ethynyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-2-Ethenyl-3-ethynyloxirane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Bromo-3-ethynyloxirane: Similar structure but with a bromine atom instead of an ethenyl group.
(2S,3R)-2-Ethenyl-3-hydroxyoxirane: Similar structure but with a hydroxyl group instead of an ethynyl group
Uniqueness
(2S,3R)-2-Ethenyl-3-ethynyloxirane is unique due to its combination of ethenyl and ethynyl groups, which impart distinct reactivity and stereochemistry. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies .
Properties
CAS No. |
62376-97-0 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
(2S,3R)-2-ethenyl-3-ethynyloxirane |
InChI |
InChI=1S/C6H6O/c1-3-5-6(4-2)7-5/h1,4-6H,2H2/t5-,6+/m1/s1 |
InChI Key |
PALXUKGGQAYKFP-RITPCOANSA-N |
Isomeric SMILES |
C=C[C@H]1[C@H](O1)C#C |
Canonical SMILES |
C=CC1C(O1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile](/img/structure/B14538902.png)
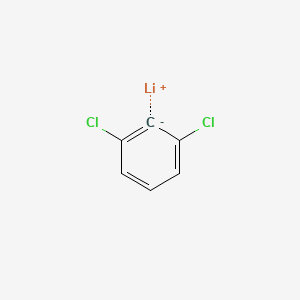
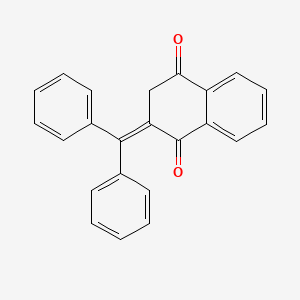
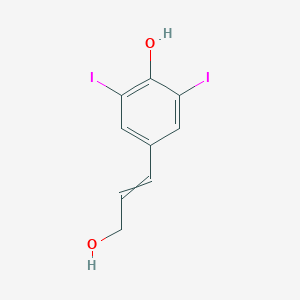
![[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid](/img/structure/B14538930.png)
